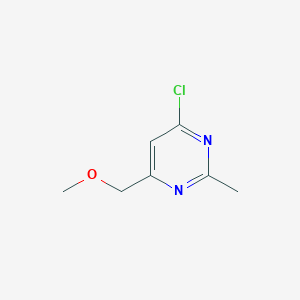

4-Chloro-6-(methoxymethyl)-2-methylpyrimidine

Descripción

BenchChem offers high-quality 4-Chloro-6-(methoxymethyl)-2-methylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-6-(methoxymethyl)-2-methylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-chloro-6-(methoxymethyl)-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c1-5-9-6(4-11-2)3-7(8)10-5/h3H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLPMACVIRPWEKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3122-81-4 | |

| Record name | 4-chloro-6-(methoxymethyl)-2-methylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 4-Chloro-6-(methoxymethyl)-2-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-6-(methoxymethyl)-2-methylpyrimidine is a key heterocyclic intermediate in the synthesis of various biologically active molecules, making it a compound of significant interest in medicinal chemistry and drug development. Its substituted pyrimidine core serves as a versatile scaffold for the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of the primary synthetic routes to this valuable building block, focusing on the selection of starting materials and the rationale behind the chosen chemical transformations. The methodologies presented are grounded in established chemical principles and supported by peer-reviewed literature and patent documentation, ensuring scientific integrity and practical applicability.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic analysis of 4-Chloro-6-(methoxymethyl)-2-methylpyrimidine reveals two principal pathways for its construction. The most common approach involves the initial formation of a pyrimidine ring with appropriate functionalities at the 4- and 6-positions, followed by selective manipulation to introduce the chloro and methoxymethyl groups.

Caption: Retrosynthetic analysis of 4-Chloro-6-(methoxymethyl)-2-methylpyrimidine.

This analysis highlights that the synthesis hinges on the formation of a key intermediate, 4,6-dichloro-2-methylpyrimidine, which is then selectively functionalized.

Pathway 1: Synthesis via 4,6-Dichloro-2-methylpyrimidine Intermediate

This is the most widely adopted and industrially scalable route. It commences with the construction of the pyrimidine core, followed by chlorination and subsequent selective methoxymethylation.

Step 1: Synthesis of 4,6-Dihydroxy-2-methylpyrimidine

The foundational step is the cyclocondensation reaction to form the pyrimidine ring.

Starting Materials:

-

Dimethyl Malonate: A readily available and cost-effective C3 synthon.

-

Acetamidine Hydrochloride: Provides the N-C-N fragment of the pyrimidine ring.

-

Sodium Methoxide: A strong base required to deprotonate the active methylene group of dimethyl malonate, initiating the condensation.

Reaction Principle:

This reaction is a classic example of a condensation reaction to form a heterocyclic ring. Sodium methoxide deprotonates dimethyl malonate, generating a nucleophilic enolate. This enolate then attacks the carbon of the acetamidine, leading to a cyclization cascade that, after acidification, yields the stable 4,6-dihydroxy-2-methylpyrimidine.

Experimental Protocol:

A detailed and validated protocol for the synthesis of 4,6-dihydroxy-2-methylpyrimidine is provided in Chinese patent CN102399196A.[1] The following is a representative procedure:

-

In a reaction vessel equipped with a stirrer and a cooling system, methanol is charged, and sodium methoxide is added portion-wise under an inert atmosphere while maintaining a low temperature.

-

Dimethyl malonate is then added to the solution, followed by the addition of acetamidine hydrochloride.

-

The reaction mixture is stirred at a controlled temperature for several hours to ensure complete reaction.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is dissolved in water and acidified with a mineral acid (e.g., HCl) to precipitate the product.

-

The solid 4,6-dihydroxy-2-methylpyrimidine is collected by filtration, washed with cold water, and dried.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | ~86% | [1] |

| Purity | High | [1] |

Step 2: Chlorination of 4,6-Dihydroxy-2-methylpyrimidine

The conversion of the dihydroxy intermediate to the corresponding dichloro derivative is a crucial activation step.

Chlorinating Agents:

-

Phosphorus Oxychloride (POCl₃): A common and effective chlorinating agent for converting hydroxyl groups on heterocyclic rings to chlorides.

-

Triphosgene: A safer, solid alternative to phosgene gas, which can also be used for this transformation.[2]

Reaction Principle:

The lone pair of electrons on the oxygen of the hydroxyl group attacks the electrophilic phosphorus or carbonyl carbon of the chlorinating agent. This is followed by a series of steps involving the elimination of byproducts and nucleophilic attack by chloride ions to replace the hydroxyl groups.

Experimental Protocol:

A detailed procedure for the chlorination using triphosgene is described in Chinese patent CN102432547A.[2]

-

4,6-dihydroxy-2-methylpyrimidine is suspended in an inert solvent such as dichloroethane.

-

A tertiary amine base, like N,N-diethylaniline, is added to the suspension.

-

A solution of triphosgene in the same solvent is added dropwise at an elevated temperature.

-

The reaction mixture is refluxed for several hours until the reaction is complete.

-

The reaction mixture is then washed with water and an aqueous acid solution to remove the base and byproducts.

-

The organic layer is dried, and the solvent is removed to yield 4,6-dichloro-2-methylpyrimidine.

Quantitative Data:

| Parameter | Value | Reference | | :--- | :--- | | Yield | ~92% |[2] | | Melting Point | 42-44 °C |[2] |

Step 3: Selective Mono-methoxymethylation of 4,6-Dichloro-2-methylpyrimidine

This is the final and most critical step to arrive at the target molecule. The key challenge is to achieve selective substitution at one of the two reactive chlorine atoms.

Starting Materials:

-

4,6-Dichloro-2-methylpyrimidine: The activated pyrimidine core.

-

Sodium Methoxide in Methanol: The source of the methoxymethyl group.

Reaction Principle:

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The methoxide ion acts as a nucleophile, attacking one of the electron-deficient carbon atoms bearing a chlorine atom. The selectivity of the reaction (mono- versus di-substitution) is controlled by carefully managing the reaction conditions.

Controlling Selectivity:

-

Stoichiometry: Using a slight excess of sodium methoxide (typically 1.0-1.2 equivalents) favors mono-substitution.

-

Temperature: Running the reaction at a lower temperature generally increases the selectivity for the mono-substituted product.

-

Reaction Time: Monitoring the reaction progress and stopping it once the desired product is formed in optimal yield is crucial to prevent the formation of the di-substituted byproduct.

General Experimental Approach (Hypothetical, based on analogous reactions):

-

4,6-dichloro-2-methylpyrimidine is dissolved in a suitable anhydrous solvent (e.g., methanol, THF).

-

The solution is cooled to a low temperature (e.g., 0-5 °C).

-

A solution of sodium methoxide in methanol (1.0-1.2 equivalents) is added dropwise while maintaining the low temperature.

-

The reaction is stirred at low temperature and monitored by a suitable analytical technique (e.g., TLC, GC-MS).

-

Once the desired level of conversion is achieved, the reaction is quenched with water.

-

The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.

-

The crude product is then purified by chromatography or recrystallization to isolate 4-Chloro-6-(methoxymethyl)-2-methylpyrimidine.

Alternative Pathway: Building the Pyrimidine Ring with a Pre-functionalized Starting Material

An alternative, though less common, approach would involve the use of a malonic ester derivative that already contains the methoxymethyl group.

Potential Starting Materials:

-

Diethyl 2-(methoxymethyl)malonate: This would introduce the methoxymethyl group at the 5-position of the pyrimidine ring after condensation with acetamidine. Subsequent chlorination would then yield 4-chloro-6-hydroxy-5-(methoxymethyl)-2-methylpyrimidine. This would not lead to the desired product.

Therefore, the initial retrosynthetic analysis suggesting the sequential functionalization of the pre-formed pyrimidine ring is the more chemically logical and practically validated approach.

Visualization of the Primary Synthetic Workflow

Caption: Workflow for the synthesis of 4-Chloro-6-(methoxymethyl)-2-methylpyrimidine.

Conclusion

The most reliable and industrially viable pathway to 4-Chloro-6-(methoxymethyl)-2-methylpyrimidine begins with simple, readily available starting materials: dimethyl malonate and acetamidine hydrochloride. The synthesis proceeds through the key intermediates 4,6-dihydroxy-2-methylpyrimidine and 4,6-dichloro-2-methylpyrimidine. The critical step for achieving the target molecule is the selective mono-methoxymethylation of the dichlorinated intermediate, which requires careful control of stoichiometry and reaction temperature to ensure high yields and minimize the formation of byproducts. This guide provides a robust framework for researchers and drug development professionals to approach the synthesis of this important heterocyclic building block.

References

- CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents.

- CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents.

-

4-Chloro-6-ethoxy-2-(methylthio)pyrimidine - MDPI. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-6-(methoxymethyl)-2-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Chloro-6-(methoxymethyl)-2-methylpyrimidine, a key heterocyclic intermediate in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific compound, this guide integrates known information with established analytical methodologies and comparative data from structurally analogous pyrimidine derivatives. The objective is to equip researchers with a robust framework for the characterization and handling of this compound, ensuring scientific integrity and fostering further investigation into its potential applications. This document details the known properties of the target molecule and presents standardized protocols for determining its melting point, boiling point, solubility, and spectral characteristics, thereby serving as a vital resource for professionals in drug discovery and chemical synthesis.

Introduction and Molecular Overview

4-Chloro-6-(methoxymethyl)-2-methylpyrimidine belongs to the pyrimidine class of heterocyclic compounds, which are fundamental scaffolds in numerous biologically active molecules, including several approved pharmaceuticals. The strategic placement of a chloro, a methoxymethyl, and a methyl group on the pyrimidine ring offers multiple reaction sites for further chemical transformations, making it a versatile building block in the synthesis of more complex molecules. Understanding the core physical properties of this intermediate is paramount for its effective use in synthetic chemistry, influencing reaction kinetics, purification strategies, and formulation development.

The molecular structure consists of a pyrimidine ring substituted at the 2-position with a methyl group, at the 4-position with a chlorine atom, and at the 6-position with a methoxymethyl group. The chlorine atom at the 4-position is a key reactive site, susceptible to nucleophilic substitution, which is a common strategy for introducing further diversity into the molecule.

Physicochemical Properties Summary

While comprehensive experimental data for 4-Chloro-6-(methoxymethyl)-2-methylpyrimidine is not extensively documented in publicly available literature, the following table summarizes the currently known information.

| Property | Value | Source(s) |

| CAS Number | 3122-80-3 | BLDpharm, Synblock, Chemenu, AccelaChemBio |

| Molecular Formula | C₇H₉ClN₂O | BLDpharm, Synblock, Chemenu, AccelaChemBio |

| Molecular Weight | 172.61 g/mol | BLDpharm, Synblock, Chemenu, AccelaChemBio |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | 4.5 mg/mL (solvent not specified); Stock solutions typically prepared in DMSO or methanol.[1][2] | Bidepharm, Anonymous Source |

| Appearance | Data not available | |

| Storage Conditions | Inert atmosphere, 2-8°C | BLDpharm[3] |

| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | BLDpharm[3] |

Experimental Protocols for Physicochemical Characterization

To address the current data gaps, this section provides detailed, field-proven methodologies for determining the key physical properties of 4-Chloro-6-(methoxymethyl)-2-methylpyrimidine. These protocols are based on standard analytical techniques widely used for the characterization of organic compounds.

Determination of Melting Point

The melting point is a critical indicator of purity. A sharp melting range typically signifies a high-purity compound.

Methodology: Differential Scanning Calorimetry (DSC)

DSC is a highly sensitive method for determining the melting point and enthalpy of fusion.

-

Instrumentation: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum DSC pan.

-

Experimental Conditions:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to a temperature above the expected melting point (a preliminary run with a fast ramp rate can estimate the range) at a rate of 10 °C/min.

-

The melting point is determined as the onset temperature of the melting endotherm.

-

Figure 1: Workflow for melting point determination using DSC.

Determination of Boiling Point

For non-decomposing liquids or low-melting solids, the boiling point is a key physical constant. Given that many pyrimidine derivatives can be sensitive to high temperatures, vacuum distillation is the preferred method for determining the boiling point.

Methodology: Vacuum Distillation

-

Apparatus: A micro-distillation apparatus equipped with a vacuum pump, a manometer, and a temperature-controlled heating mantle.

-

Procedure:

-

Place a small amount of the sample in the distillation flask.

-

Slowly evacuate the system to the desired pressure.

-

Gradually heat the sample until boiling is observed.

-

Record the temperature at which the vapor and liquid are in equilibrium and the corresponding pressure.

-

The boiling point at atmospheric pressure can be estimated using a nomograph if needed.

-

Solubility Assessment

Understanding the solubility profile is crucial for reaction setup, purification, and formulation.

Methodology: Equilibrium Solubility Method

-

Materials: A range of solvents of varying polarity (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane, dimethyl sulfoxide (DMSO)).

-

Procedure:

-

Add a known excess amount of the compound to a fixed volume of the solvent in a vial.

-

Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Centrifuge the samples to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

-

Quantify the concentration of the dissolved compound using a calibrated analytical technique such as HPLC-UV.

-

Figure 2: Workflow for equilibrium solubility determination.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure and purity of the compound.

3.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are the most powerful tools for elucidating the molecular structure.

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Expected ¹H NMR Signals:

-

A singlet for the methyl protons at the 2-position.

-

A singlet for the methoxy protons.

-

A singlet for the methylene protons of the methoxymethyl group.

-

A singlet for the proton at the 5-position of the pyrimidine ring.

-

-

Expected ¹³C NMR Signals:

-

Signals corresponding to the methyl, methoxy, and methylene carbons.

-

Signals for the quaternary and CH carbons of the pyrimidine ring. The chemical shifts will be influenced by the electronegativity of the nitrogen atoms and the chlorine substituent.

-

3.4.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Technique: Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used.

-

Expected Result: The mass spectrum should show a molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (172.61). The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable in the molecular ion cluster, with peaks at m/z corresponding to the C₇H₉³⁵ClN₂O and C₇H₉³⁷ClN₂O isotopes.

3.4.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film.

-

Expected Absorptions:

-

C-H stretching vibrations from the methyl and methoxymethyl groups.

-

C=N and C=C stretching vibrations characteristic of the pyrimidine ring.

-

C-O stretching from the methoxymethyl group.

-

C-Cl stretching vibration.

-

Conclusion

4-Chloro-6-(methoxymethyl)-2-methylpyrimidine is a valuable building block for chemical synthesis. While a comprehensive dataset of its physical properties is not yet available in the public domain, this guide provides the known information and outlines the standard, robust methodologies for their experimental determination. By following the detailed protocols for melting point, boiling point, solubility, and spectroscopic analysis, researchers can confidently characterize this compound and ensure the reliability of their subsequent synthetic work. The comparative data from related pyrimidine derivatives further enriches our understanding and provides a predictive framework for the behavior of this molecule. It is the author's hope that this guide will serve as a practical resource and stimulate further research into the properties and applications of this and other novel pyrimidine derivatives.

References

-

AccelaChemBio Inc. (n.d.). 1354949-61-3,7-chloro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. Retrieved from [Link][4]

-

Anonymous. (n.d.). 4-Chloro-2-(methoxymethyl)-6-methylpyrimidine | 3122-80-3. Retrieved from a source providing physicochemical properties.[1]

Sources

- 1. 4-Chloro-2-(methoxymethyl)-6-methylpyrimidine | 3122-80-3 | Benchchem [benchchem.com]

- 2. CAS:3122-80-3, 4-氯-2-(甲氧基甲基)-6-甲基嘧啶-毕得医药 [bidepharm.com]

- 3. 3122-80-3|4-Chloro-2-(methoxymethyl)-6-methylpyrimidine|BLD Pharm [bldpharm.com]

- 4. 1354949-61-3,7-chloro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

The Versatile Building Block: A Technical Guide to 4-Chloro-6-(methoxymethyl)-2-methylpyrimidine in Modern Drug Discovery

For Immediate Release

[City, State] – January 28, 2026 – In the intricate landscape of pharmaceutical development and materials science, the strategic selection of molecular scaffolds is paramount to the successful synthesis of novel and effective compounds. Among the vast arsenal of heterocyclic building blocks, pyrimidines stand out for their prevalence in biologically active molecules.[1][2] This in-depth guide focuses on a particularly valuable, yet underexplored, derivative: 4-Chloro-6-(methoxymethyl)-2-methylpyrimidine . Authored for researchers, medicinal chemists, and professionals in drug development, this document elucidates the synthesis, reactivity, and potential applications of this versatile intermediate, providing a technical framework to unlock its synthetic potential.

Introduction: The Strategic Advantage of the Asymmetrically Substituted Pyrimidine Core

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs.[1][2] The strategic functionalization of the pyrimidine ring allows for the precise modulation of a molecule's physicochemical properties and its interaction with biological targets. 4-Chloro-6-(methoxymethyl)-2-methylpyrimidine offers a unique combination of reactive sites, making it an ideal starting point for the synthesis of complex molecular architectures.

The key features of this building block include:

-

A reactive chlorine atom at the 4-position, susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

-

A methoxymethyl group at the 6-position, which can influence solubility and participate in hydrogen bonding interactions.

-

A methyl group at the 2-position, which can modulate the electronic properties of the pyrimidine ring and provide a site for further functionalization.

This guide will provide a comprehensive overview of the synthesis of this building block and delve into its reactivity, with a focus on key transformations that are central to modern synthetic chemistry.

Synthesis of 4-Chloro-6-(methoxymethyl)-2-methylpyrimidine: A Proposed Pathway

Step 1: Synthesis of 4,6-Dihydroxy-2-methylpyrimidine

The synthesis commences with the condensation of acetamidine hydrochloride and dimethyl malonate in the presence of a base, a well-established method for the formation of the pyrimidine ring.[3][4]

Experimental Protocol:

-

To a stirred solution of sodium methoxide (2.0 equivalents) in methanol, add acetamidine hydrochloride (1.0 equivalent) and dimethyl malonate (1.0 equivalent) at room temperature.

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the resulting residue in water and acidify with concentrated hydrochloric acid to a pH of 4-5.

-

Cool the mixture in an ice bath to induce precipitation of the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 4,6-dihydroxy-2-methylpyrimidine.

Causality of Experimental Choices: The use of sodium methoxide provides the necessary basic conditions to deprotonate the dimethyl malonate, initiating the condensation cascade. The acidic workup is crucial for the protonation and subsequent precipitation of the dihydroxy pyrimidine product.

Step 2: Chlorination to 4,6-Dichloro-2-methylpyrimidine

The dihydroxy pyrimidine is then converted to the corresponding dichloro derivative using a standard chlorinating agent such as phosphorus oxychloride (POCl₃).

Experimental Protocol:

-

Carefully add 4,6-dihydroxy-2-methylpyrimidine to an excess of phosphorus oxychloride at room temperature.

-

Heat the reaction mixture to reflux for 3-4 hours.

-

Cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4,6-dichloro-2-methylpyrimidine.

Causality of Experimental Choices: Phosphorus oxychloride is a powerful and effective reagent for the conversion of hydroxyl groups on heterocyclic systems to chlorides. The quench with ice and subsequent neutralization are critical for decomposing the excess POCl₃ and isolating the product.

Step 3: Selective Monosubstitution to 4-Chloro-6-(hydroxymethyl)-2-methylpyrimidine

This crucial step involves the selective nucleophilic substitution of one of the chlorine atoms. Based on the reactivity of similar 4,6-dichloropyrimidines, the C4 position is generally more susceptible to nucleophilic attack.[1]

Proposed Experimental Protocol:

-

Prepare a solution of sodium hydroxymethoxide by the careful addition of paraformaldehyde (1.1 equivalents) to a solution of sodium methoxide (1.1 equivalents) in dry methanol at 0 °C.

-

To this solution, add a solution of 4,6-dichloro-2-methylpyrimidine (1.0 equivalent) in dry tetrahydrofuran (THF) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-chloro-6-(hydroxymethyl)-2-methylpyrimidine.

Causality of Experimental Choices: The use of a slight excess of the nucleophile and controlled temperature allows for the selective monosubstitution. The choice of a polar aprotic solvent like THF facilitates the reaction.

Step 4: Methylation to 4-Chloro-6-(methoxymethyl)-2-methylpyrimidine

The final step involves the methylation of the hydroxyl group.

Proposed Experimental Protocol:

-

To a stirred solution of 4-chloro-6-(hydroxymethyl)-2-methylpyrimidine (1.0 equivalent) in dry THF at 0 °C, add sodium hydride (1.2 equivalents) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Carefully quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford 4-Chloro-6-(methoxymethyl)-2-methylpyrimidine.

Causality of Experimental Choices: Sodium hydride is a strong base that effectively deprotonates the alcohol, forming the alkoxide which then readily reacts with the electrophilic methyl iodide.

Chemical Reactivity and Synthetic Applications

4-Chloro-6-(methoxymethyl)-2-methylpyrimidine is a versatile building block, with the chlorine atom at the 4-position serving as a handle for a variety of synthetic transformations.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution at the C4 position. This allows for the introduction of a wide range of functional groups.

-

With O-Nucleophiles: Alcohols and phenols can displace the chloride in the presence of a base (e.g., sodium hydride, potassium carbonate) to form the corresponding ethers.

-

With S-Nucleophiles: Thiols can be readily coupled under basic conditions to yield thioethers.[5]

-

With N-Nucleophiles: Primary and secondary amines can be used to introduce amino functionalities, although palladium-catalyzed methods are often preferred for their broader scope and milder conditions.

Caption: Generalized Nucleophilic Aromatic Substitution.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. 4-Chloro-6-(methoxymethyl)-2-methylpyrimidine is expected to be an excellent substrate for this reaction, allowing for the introduction of aryl, heteroaryl, and vinyl groups.

Typical Reaction Conditions:

| Component | Example |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Dioxane/Water, Toluene/Water, DME |

| Boronic Acid/Ester | Arylboronic acids, heteroarylboronic acids |

graph Suzuki_Coupling { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];Pyrimidine [label="4-Chloro-6-(methoxymethyl)-2-methylpyrimidine"]; BoronicAcid [label="R-B(OH)2"]; CoupledProduct [label="4-Aryl/Vinyl-6-(methoxymethyl)-2-methylpyrimidine"]; Catalyst [label="Pd Catalyst\nBase", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pyrimidine -> CoupledProduct; BoronicAcid -> CoupledProduct; Catalyst -> Pyrimidine [style=dotted, label=" Suzuki\nCoupling "];

}

Caption: Suzuki-Miyaura Cross-Coupling Reaction.

Buchwald-Hartwig Amination

For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination offers a broad substrate scope and high functional group tolerance.[6][7] This reaction is particularly useful for coupling less nucleophilic amines or for instances where SNAr reactions are sluggish.

Typical Reaction Conditions:

| Component | Example |

| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | XPhos, SPhos, BINAP |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene, Dioxane, THF |

| Amine | Primary and secondary amines, amides |

graph Buchwald_Hartwig { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];Pyrimidine [label="4-Chloro-6-(methoxymethyl)-2-methylpyrimidine"]; Amine [label="R1R2NH"]; AminatedProduct [label="4-Amino-6-(methoxymethyl)-2-methylpyrimidine"]; Catalyst [label="Pd Catalyst\nLigand, Base", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Pyrimidine -> AminatedProduct; Amine -> AminatedProduct; Catalyst -> Pyrimidine [style=dotted, label=" Buchwald-Hartwig\nAmination "];

}

Sources

- 1. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. tsijournals.com [tsijournals.com]

- 4. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]

- 5. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Discovery and History of Pyrimidine Derivatives

Abstract

The pyrimidine scaffold, a simple six-membered aromatic heterocycle with nitrogen atoms at the 1 and 3 positions, is a cornerstone of both biochemistry and medicinal chemistry. Its derivatives form the very basis of genetic information as nucleobases in DNA and RNA and are integral to a vast array of therapeutic agents that have shaped modern medicine. This technical guide provides a comprehensive exploration of the historical journey of pyrimidine derivatives, from their initial discovery and synthesis in the 19th century to their central role in the development of landmark drugs, including barbiturates, sulfonamides, antivirals, and targeted cancer therapies. We will examine the key scientific breakthroughs, elucidate the causality behind pivotal experimental choices, and present the methodologies that defined this critical area of chemical and pharmaceutical science.

Part I: The Genesis of a Heterocycle: Discovery and Foundational Syntheses

The story of pyrimidine does not begin with the isolation of the parent compound, but with its derivatives. While compounds like alloxan were known to chemists in the early 19th century, the systematic understanding and synthesis of the pyrimidine ring system took place much later.[1]

The First Pyrimidine Synthesis: A Stepping Stone

The first laboratory synthesis of a pyrimidine derivative was a landmark achievement that opened the door to a new class of compounds. In 1879, French chemist Edouard Grimaux reported the preparation of barbituric acid by reacting urea with malonic acid in the presence of phosphorus oxychloride, a powerful dehydrating agent.[1][2] This reaction was not aimed at creating a new medicinal compound but at exploring the fundamental reactivity of organic molecules. The choice of urea was logical, as it provided a readily available source of the N-C-N fragment characteristic of the pyrimidine core. Malonic acid supplied the remaining three carbon atoms needed to form the six-membered ring.

The systematic study of this new class of compounds, however, was initiated by Albrecht Pinner in 1884. Pinner developed a more general method for synthesizing pyrimidine derivatives by condensing ethyl acetoacetate with amidines.[1] His work was so foundational that he was the first to propose the name “pyrimidin” in 1885, cementing the nomenclature for the field.[1] It was not until 1900 that the unsubstituted parent pyrimidine ring was finally prepared by Siegmund Gabriel and James Colman, who achieved this by converting the now readily available barbituric acid into 2,4,6-trichloropyrimidine, followed by a reduction using zinc dust.[1]

The Biginelli Reaction: A Classic One-Pot Synthesis

One of the most enduring and elegant methods for pyrimidine synthesis was reported by the Italian chemist Pietro Biginelli in 1891.[3] This multicomponent reaction, which condenses an aryl aldehyde, urea, and ethyl acetoacetate in a single step, proved to be a remarkably efficient way to produce a diverse range of dihydropyrimidine derivatives.[3] The simplicity and versatility of the Biginelli reaction have made it a staple in medicinal chemistry for over a century.

Below is a representative protocol for this classic one-pot synthesis. The causality behind this workflow is its efficiency; combining all reactants at once under acid catalysis avoids the lengthy isolation of intermediates, saving time and resources.

-

Reactant Preparation: In a round-bottom flask, combine one equivalent of an aryl aldehyde (e.g., benzaldehyde), 1.2 equivalents of urea, and one equivalent of ethyl acetoacetate.

-

Solvent and Catalyst Addition: Dissolve the reactants in a suitable solvent, typically ethanol. Add a catalytic amount of a strong acid, such as hydrochloric acid, to protonate the aldehyde carbonyl group, thereby activating it for nucleophilic attack.

-

Reaction Execution: Heat the mixture to reflux for 4-6 hours. The elevated temperature provides the necessary activation energy for the condensation and cyclization steps.

-

Isolation and Purification: Upon cooling, the dihydropyrimidine product often precipitates out of the solution. The solid can be collected by filtration and recrystallized from a suitable solvent like ethanol to yield the pure product.

Caption: The core pyrimidine structure and its key nucleobase derivatives.

The De Novo Biosynthesis Pathway

In living organisms, pyrimidine nucleotides are synthesized through a de novo pathway using simple precursor molecules. [4]Unlike purine synthesis, where the ring is built upon a pre-existing ribose sugar, the pyrimidine ring is constructed first and then attached to ribose-5-phosphate. [5]The process begins with the ATP-dependent synthesis of carbamoyl phosphate from glutamine and CO2, catalyzed by the enzyme carbamoyl phosphate synthetase II (CPS II). [4][5]This is the committed, rate-limiting step of the pathway. The carbamoyl phosphate then condenses with aspartate, and through a series of enzymatic steps including ring closure and oxidation, the first complete pyrimidine, orotate, is formed. [5]Orotate is then coupled with phosphoribosyl pyrophosphate (PRPP) to form the nucleotide orotidine monophosphate (OMP), which is subsequently decarboxylated to yield uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides. [5]

Part III: The Therapeutic Revolution: Pyrimidine Derivatives as Drugs

The structural diversity and synthetic accessibility of pyrimidines have made them a privileged scaffold in drug discovery for over a century. [6]From the earliest sedatives to modern targeted therapies, pyrimidine derivatives have consistently yielded compounds with profound impacts on human health. [7]

The Sedative Era: Barbiturates

Following the synthesis of barbituric acid, it was discovered that attaching alkyl or aryl groups at the 5-position conferred potent sedative and hypnotic properties. This led to the development of the barbiturates, the first major class of drugs derived from the pyrimidine core. Barbital was introduced to medicine in 1904, followed by the even more widely used phenobarbital in 1912. [8]For decades, barbiturates were the primary treatment for anxiety, insomnia, and seizure disorders. [9][10]However, their narrow therapeutic window and high potential for addiction and fatal overdose led to their gradual replacement by safer alternatives like benzodiazepines starting in the 1960s. [2][9]

The Antibacterial Breakthrough: Sulfonamides

The story of sulfonamides is a testament to the power of medicinal chemistry. The journey began with the discovery that the dye Prontosil rubrum was effective against bacterial infections in vivo, but not in vitro. [11]Researchers at the Pasteur Institute correctly hypothesized that Prontosil was a prodrug, being metabolized in the body to its active form: sulfanilamide. [11]This discovery sparked a massive synthetic effort, leading to thousands of sulfonamide derivatives. A particularly successful strategy involved combining sulfonamides with diaminopyrimidines like trimethoprim. [11]These drugs act synergistically: the sulfonamide inhibits dihydropteroate synthase, while trimethoprim inhibits dihydrofolate reductase, blocking two sequential steps in the bacterial folic acid synthesis pathway, which is essential for DNA synthesis and survival.

The Fight Against Viruses: Nucleoside Analogs

The discovery that pyrimidines are essential for nucleic acid synthesis provided a clear therapeutic rationale: create pyrimidine analogs that could disrupt viral replication. This strategy proved immensely successful with the development of Zidovudine (AZT), also known as azidothymidine. [1]First described in 1964, AZT was approved in 1987 as the first antiretroviral drug for treating HIV/AIDS. [12]AZT is a thymidine analog where the 3'-hydroxyl group is replaced by an azido group. When incorporated into a growing viral DNA chain by the viral enzyme reverse transcriptase, it causes chain termination because no further nucleotides can be added. This mechanism selectively targets the rapidly replicating virus while having a lesser effect on host cells. The success of AZT paved the way for numerous other pyrimidine nucleoside analogs, such as Stavudine, to combat viral infections. [13]

The Dawn of Targeted Therapy: Kinase Inhibitors in Oncology

In the modern era, pyrimidine derivatives are central to the field of targeted cancer therapy. [14]Many cancers are driven by mutations in signaling proteins called kinases. Gefitinib and Erlotinib are pyrimidine-based drugs that act as potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. [15][16]In certain lung cancers, EGFR is constitutively active, leading to uncontrolled cell growth. Gefitinib and Erlotinib are designed to fit into the ATP-binding pocket of the EGFR kinase domain, preventing it from functioning and thereby halting the cancer-driving signal. [16][17]This targeted approach offers greater efficacy and fewer side effects compared to traditional chemotherapy, representing a paradigm shift in cancer treatment. [15]

| Drug Class | Key Example(s) | Year of Introduction/Approval | Mechanism of Action | Primary Therapeutic Use |

|---|---|---|---|---|

| Barbiturates | Barbital, Phenobarbital | 1904, 1912 | CNS Depressant (GABA-A Receptor Modulator) | Sedation, Hypnosis, Anticonvulsant |

| Sulfonamides | Sulfanilamide, Trimethoprim | ~1930s | Inhibition of Folic Acid Synthesis | Antibacterial |

| Antivirals | Zidovudine (AZT), Stavudine | 1987, 1994 | Viral DNA Chain Termination | HIV/AIDS |

| Kinase Inhibitors | Gefitinib, Erlotinib | ~2003-2004 | EGFR Tyrosine Kinase Inhibition | Lung Cancer |

Conclusion

The history of pyrimidine and its derivatives is a microcosm of the evolution of medicinal chemistry itself. From the foundational explorations of 19th-century organic chemists to its discovery as a fundamental building block of life, the pyrimidine scaffold has consistently provided fertile ground for therapeutic innovation. The journey from the broad-acting central nervous system depressants of the early 20th century to the highly specific, mechanism-based targeted therapies of today demonstrates a remarkable progression in scientific understanding and drug design. The pyrimidine ring's unique physicochemical properties and its prevalence in biological systems ensure that it will remain a privileged and indispensable structure in the development of new medicines for generations to come.

References

-

Wikipedia. Pyrimidine. [Link]

-

NCERT. Chapter 5 - Molecular Basis Of Inheritance. [Link]

-

Lagraoui, A., et al. (2024). Recent Advances in Pyrimidine-Based Drugs. Molecules, 29(1), 245. [Link]

-

Kumar, V., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Chemistry, 6(2), 40. [Link]

-

Bioengineer.org. (2026). Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. [Link]

-

DAV University. BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. [Link]

-

Abdullahi, S. R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(1), 114–128. [Link]

-

CD Biosynsis. Pyrimidine Biosynthesis. [Link]

-

Abdullahi, S. R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(1), 114–128. [Link]

-

Dirty Medicine. (2024). Pyrimidine Synthesis. YouTube. [Link]

-

Wikipedia. Cytosine. [Link]

-

Bergan, T. (1993). The sulfonamide-diaminopyrimidine story. Journal of veterinary pharmacology and therapeutics, 16(4), 387-396. [Link]

-

ResearchGate. Structure of gefitinib, erlotinib, tandutinib, and thienopyrimidines (TP) derivatives with potent anticancer activity. [Link]

-

Singh, R., et al. (2021). Drug Discovery of Nucleos(t)ide Antiviral Agents: Dedicated to Prof. Dr. Erik De Clercq on Occasion of His 80th Birthday. Viruses, 13(2), 263. [Link]

-

López-Muñoz, F., et al. (2005). The history of barbiturates a century after their clinical introduction. Neuropsychiatric disease and treatment, 1(4), 329–343. [Link]

-

Wikipedia. Zidovudine. [Link]

-

Wikipedia. Barbiturate. [Link]

-

Wang, Y., et al. (2024). Discovery of gefitinib-1,2,3-triazole derivatives against lung cancer via inducing apoptosis and inhibiting the colony formation. Scientific reports, 14(1), 9193. [Link]

-

Kofler, M., et al. (2022). Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. Cancers, 14(4), 1058. [Link]

-

Taylor & Francis Online. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. [Link]

-

European Monitoring Centre for Drugs and Drug Addiction. Barbiturates drug profile. [Link]

-

Frontiers. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. [Link]

-

MDPI. A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. [Link]

-

National Institutes of Health. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. [Link]

Sources

- 1. Pyrimidine - Wikipedia [en.wikipedia.org]

- 2. The history of barbiturates a century after their clinical introduction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]

- 4. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 5. davuniversity.org [davuniversity.org]

- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. gsconlinepress.com [gsconlinepress.com]

- 8. Barbiturates drug profile | www.euda.europa.eu [euda.europa.eu]

- 9. Barbiturate - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. The sulfonamide-diaminopyrimidine story - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Zidovudine - Wikipedia [en.wikipedia.org]

- 13. Drug Discovery of Nucleos(t)ide Antiviral Agents: Dedicated to Prof. Dr. Erik De Clercq on Occasion of His 80th Birthday - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]

- 15. Discovery of gefitinib-1,2,3-triazole derivatives against lung cancer via inducing apoptosis and inhibiting the colony formation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 17. tandfonline.com [tandfonline.com]

Technical Support Center: 4-Chloro-6-(methoxymethyl)-2-methylpyrimidine Reactions

Welcome to the technical support center for reactions involving 4-Chloro-6-(methoxymethyl)-2-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis and derivatization of this important chemical intermediate. By understanding the underlying chemistry, you can optimize your reaction conditions, minimize impurity formation, and achieve higher yields of your desired products.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in reactions with 4-Chloro-6-(methoxymethyl)-2-methylpyrimidine?

A1: The most frequently encountered side products can be categorized into three main classes:

-

Hydrolysis Products: Formation of 4-hydroxy-6-(methoxymethyl)-2-methylpyrimidine due to the displacement of the chloro group by water or hydroxide ions.

-

Over-reaction/Di-substitution Products: In reactions with nucleophiles, particularly when using di-substituted pyrimidine starting materials, di-substitution can occur.

-

Cleavage of the Methoxymethyl Group: Under acidic conditions, the methoxymethyl ether can be cleaved to yield 4-chloro-6-(hydroxymethyl)-2-methylpyrimidine or further degradation products.

Q2: My reaction is showing a new spot on TLC that I suspect is a hydrolysis byproduct. How can I confirm this and prevent its formation?

A2: The primary hydrolysis product is 4-hydroxy-6-(methoxymethyl)-2-methylpyrimidine. Its formation is favored by the presence of water in your reaction mixture, especially under basic or acidic conditions.

Troubleshooting Guide: Hydrolysis

| Symptom | Potential Cause | Troubleshooting Steps |

| Appearance of a more polar spot on TLC | Presence of water in solvents or reagents. | - Dry all solvents and reagents thoroughly before use. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. |

| Low yield of the desired product | Reaction conditions are too harsh (e.g., high temperature, prolonged reaction time), promoting hydrolysis. | - Lower the reaction temperature. - Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. |

| Formation of insoluble material | The hydroxypyrimidine product may be less soluble in the reaction solvent. | - If the product is desired, consider changing the solvent system for better solubility. - If it is an impurity, it can sometimes be removed by filtration. |

In-Depth Analysis of Common Side Products

Hydrolysis to 4-Hydroxy-6-(methoxymethyl)-2-methylpyrimidine

The chloro group at the 4-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr). Water, especially in the presence of a base or acid, can act as a nucleophile, leading to the formation of the corresponding hydroxypyrimidine.

Mechanism of Formation:

The reaction proceeds via a Meisenheimer-like intermediate, where the hydroxide ion attacks the carbon bearing the chlorine atom. Subsequent elimination of the chloride ion yields the hydroxypyrimidine.

Caption: Mechanism of Hydrolysis.

Experimental Protocol: Minimizing Hydrolysis

-

Solvent and Reagent Preparation: Ensure all solvents are anhydrous. Use freshly distilled solvents or those stored over molecular sieves. Reagents should be dried and stored in a desiccator.

-

Inert Atmosphere: Set up the reaction under a positive pressure of an inert gas like nitrogen or argon.

-

Base Selection: If a base is required, use a non-hydroxide base (e.g., triethylamine, diisopropylethylamine) to avoid introducing hydroxide ions.

-

Temperature Control: Run the reaction at the lowest effective temperature to disfavor the hydrolysis pathway.

Cleavage of the Methoxymethyl Group

The methoxymethyl (MOM) ether group is generally stable under basic and neutral conditions but is labile to acids.[1][2][3] Strong acids or Lewis acids can catalyze the cleavage of the MOM group, leading to the formation of a hydroxymethylpyrimidine derivative.

Mechanism of Formation:

The reaction is initiated by the protonation of the ether oxygen, followed by the elimination of formaldehyde and methanol.

Caption: Acid-Catalyzed Cleavage of a Methoxymethyl Ether.

Troubleshooting Guide: Methoxymethyl Group Cleavage

| Symptom | Potential Cause | Troubleshooting Steps |

| Formation of a more polar byproduct, potentially with a free hydroxyl group | Acidic reaction conditions or acidic workup. | - Use non-acidic conditions whenever possible. - If an acid is necessary, use the mildest acid at the lowest possible concentration. - Neutralize the reaction mixture promptly during workup. |

| Complex mixture of products | Further degradation of the hydroxymethyl product. | - Isolate the desired product quickly after the reaction is complete. - Use milder purification techniques (e.g., column chromatography at lower temperatures). |

Side Products in Common Cross-Coupling Reactions

a) Suzuki-Miyaura Coupling

In Suzuki-Miyaura coupling reactions, besides the desired cross-coupled product, several side products can be observed.

-

Homocoupling of the Boronic Acid: This leads to the formation of a biaryl byproduct derived from the boronic acid.

-

Dehalogenation: The chloro group is replaced by a hydrogen atom, leading to the formation of 6-(methoxymethyl)-2-methylpyrimidine. This can be promoted by the presence of water or other protic sources.[4]

-

Protodeboronation: The boronic acid can be converted to the corresponding arene before cross-coupling occurs.

Troubleshooting Guide: Suzuki-Miyaura Coupling Side Products

| Side Product | Potential Cause | Mitigation Strategies |

| Homocoupling of Boronic Acid | High temperature, prolonged reaction time, excess boronic acid. | - Use a 1:1 to 1.2:1 ratio of boronic acid to the chloropyrimidine. - Optimize the reaction temperature and time. |

| Dehalogenation | Presence of protic impurities, certain palladium catalysts. | - Use anhydrous solvents and reagents. - Screen different palladium catalysts and ligands. |

| Protodeboronation | Presence of water or strong base. | - Use anhydrous conditions. - Choose a suitable base and solvent system. |

b) Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds. However, side reactions can occur.

-

Hydrodehalogenation: Similar to Suzuki coupling, the chloro group can be replaced by hydrogen. This is often a result of β-hydride elimination from the palladium intermediate.[5]

-

Amine Decomposition: The amine coupling partner may degrade under the reaction conditions.

Troubleshooting Guide: Buchwald-Hartwig Amination Side Products

| Side Product | Potential Cause | Mitigation Strategies |

| Hydrodehalogenation | Choice of ligand and base, high temperature. | - Screen different bulky electron-rich phosphine ligands. - Use a weaker base if possible. - Optimize the reaction temperature. |

| Amine Decomposition | Reaction temperature is too high. | - Perform the reaction at the lowest effective temperature. |

Conclusion

Successful synthesis with 4-Chloro-6-(methoxymethyl)-2-methylpyrimidine hinges on a thorough understanding of its reactivity and the potential for side product formation. By carefully controlling reaction conditions, particularly moisture and acidity, and by selecting appropriate reagents and catalysts, researchers can significantly minimize the formation of unwanted impurities and improve the overall efficiency of their synthetic routes. This guide provides a starting point for troubleshooting common issues, but as with all chemical reactions, empirical optimization is key to success.

References

- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons, 2006.

-

Organic Chemistry Portal. Methoxymethyl ethers. [Link]

-

Master Organic Chemistry. Acidic Cleavage of Ethers. [Link]

-

Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction? [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

Sources

Technical Support Center: Large-Scale Synthesis of 4-Chloro-6-(methoxymethyl)-2-methylpyrimidine

Welcome to the technical support center for the large-scale synthesis of 4-Chloro-6-(methoxymethyl)-2-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important pyrimidine intermediate. Here, we address common challenges through troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and practical, field-proven insights.

I. Overview of the Synthetic Pathway

The large-scale synthesis of 4-Chloro-6-(methoxymethyl)-2-methylpyrimidine is typically approached via a two-stage process. The first stage involves the construction of the pyrimidine ring to form the precursor, 4-hydroxy-6-(methoxymethyl)-2-methylpyrimidine. The second, and often more challenging stage, is the chlorination of this intermediate to yield the final product. Each stage presents unique challenges when transitioning from laboratory to pilot or production scale.

II. Troubleshooting Guide: Navigating Common Synthesis Hurdles

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Stage 1: Synthesis of 4-hydroxy-6-(methoxymethyl)-2-methylpyrimidine

Question 1: My condensation reaction to form the hydroxypyrimidine precursor is showing low yield and multiple byproducts. What are the likely causes and solutions?

Answer:

Low yields and byproduct formation in the synthesis of the 4-hydroxy-6-(methoxymethyl)-2-methylpyrimidine precursor often stem from issues with the quality of starting materials, suboptimal reaction conditions, or improper work-up. This reaction is analogous to the formation of barbiturates and related compounds.[1]

Causality and Solutions:

-

Starting Material Purity: The primary starting materials are typically acetamidine hydrochloride and a substituted malonic ester, such as dimethyl or diethyl methoxymethylmalonate. Impurities in these reagents can lead to side reactions.

-

Recommendation: Ensure the purity of your starting materials through appropriate analytical techniques (e.g., NMR, GC-MS) before use. Acetamidine hydrochloride can be hygroscopic; ensure it is dry.

-

-

Base Selection and Stoichiometry: The choice and amount of base are critical. Strong bases like sodium methoxide or sodium ethoxide are commonly used to deprotonate the malonic ester.[1] Using too strong a base or incorrect stoichiometry can lead to side reactions.

-

Recommendation: Sodium methoxide in methanol is often a cost-effective and efficient choice.[1] Use a slight excess of the base (1.05-1.1 equivalents) relative to the malonic ester to ensure complete deprotonation.

-

-

Reaction Temperature and Time: Inadequate temperature control can lead to decomposition or the formation of undesired byproducts.

-

Recommendation: Maintain a consistent reaction temperature, typically refluxing methanol or ethanol. Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time, which is usually several hours.

-

-

Work-up and pH Adjustment: The product is typically isolated by acidification of the reaction mixture. Improper pH control during this step can lead to product loss or contamination.

-

Recommendation: After the reaction is complete, cool the mixture and carefully acidify with an acid like hydrochloric acid to a pH of approximately 2 to precipitate the hydroxypyrimidine.[1] Ensure efficient stirring during acidification to prevent localized pH gradients.

-

| Parameter | Recommended Condition | Rationale |

| Base | Sodium Methoxide | Cost-effective and provides good yields.[1] |

| Solvent | Methanol | Aligns with the choice of sodium methoxide and is an effective solvent for the reactants.[1] |

| Reaction Temperature | Reflux | Ensures a sufficient reaction rate without significant decomposition. |

| Work-up pH | ~2 | Promotes complete precipitation of the hydroxypyrimidine product.[1] |

Stage 2: Chlorination of 4-hydroxy-6-(methoxymethyl)-2-methylpyrimidine

Question 2: The chlorination of my hydroxypyrimidine precursor with phosphorus oxychloride (POCl₃) is incomplete and results in a dark, difficult-to-purify crude product. How can I improve this step?

Answer:

The chlorination of hydroxypyrimidines using POCl₃ is a standard transformation but can be challenging on a large scale.[2][3] Incomplete reactions and the formation of colored impurities are common issues.

Causality and Solutions:

-

Insufficient Reagent and Temperature: The conversion of the hydroxy group to a chloro group requires sufficient energy and an adequate amount of the chlorinating agent.

-

Recommendation: While older procedures often use a large excess of POCl₃, modern, more environmentally friendly methods utilize a near-equimolar amount of POCl₃ in the presence of an organic base like pyridine or triethylamine.[2][4] The reaction is often performed at elevated temperatures (e.g., 80-160°C), sometimes in a sealed reactor for solvent-free conditions.[2]

-

-

Byproduct Formation: The reaction of POCl₃ with the hydroxypyrimidine generates phosphoric acid byproducts, which can lead to a thick reaction mixture and promote side reactions.[3]

-

Recommendation: The addition of an organic base not only acts as a catalyst but also neutralizes the generated HCl, improving the reaction environment.[5]

-

-

Work-up Procedure: Quenching a large-scale reaction containing POCl₃ must be done with extreme care due to the highly exothermic reaction with water.[2] Improper quenching can lead to safety hazards and product degradation.

-

Recommendation: After the reaction, any excess POCl₃ can be removed by distillation under reduced pressure. The reaction mixture should then be cooled and slowly quenched by adding it to ice-water. The product can then be extracted with a suitable organic solvent like dichloromethane or ethyl acetate.[6]

-

Experimental Protocol: Large-Scale Solvent-Free Chlorination

This protocol is adapted from methodologies for similar pyrimidine derivatives.[2]

-

Charging the Reactor: In a suitable glass-lined or Hastelloy reactor, charge 4-hydroxy-6-(methoxymethyl)-2-methylpyrimidine (1.0 eq) and pyridine (1.0 eq).

-

Addition of POCl₃: Slowly add phosphorus oxychloride (1.0-1.2 eq) to the mixture while maintaining the temperature below 40°C.

-

Reaction: Seal the reactor and heat the mixture to 140-160°C for 2-4 hours. Monitor the reaction progress by HPLC.

-

Cooling and Quenching: Cool the reactor to room temperature. Carefully and slowly add the reaction mixture to a separate vessel containing ice-water with vigorous stirring.

-

Extraction and Isolation: Adjust the pH of the aqueous mixture to 8-9 with a base like sodium carbonate. Extract the product with dichloromethane. Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude 4-Chloro-6-(methoxymethyl)-2-methylpyrimidine can be purified by vacuum distillation.

Question 3: I am observing a significant amount of an impurity that I suspect is the di-pyrimidine ether. How is this formed and how can I prevent it?

Answer:

The formation of a di-pyrimidine ether is a known byproduct in the synthesis of chloropyrimidines. This occurs when the unreacted hydroxypyrimidine starting material acts as a nucleophile and attacks the newly formed, highly reactive chloropyrimidine product.

Causality and Prevention:

-

Mechanism: This is a nucleophilic aromatic substitution reaction where the oxygen of the hydroxyl group on one pyrimidine molecule displaces the chlorine on another.

-

Prevention:

-

Ensure Complete Chlorination: The most effective way to prevent this is to drive the chlorination reaction to completion. This ensures there is minimal hydroxypyrimidine left to act as a nucleophile.

-

Reaction Conditions: Using a slight excess of POCl₃ and an appropriate reaction temperature and time can help achieve full conversion.

-

Order of Addition: In some cases, adding the hydroxypyrimidine to the POCl₃ (or a solution of it) can maintain a high concentration of the chlorinating agent, favoring the desired reaction over the side reaction.

-

III. Frequently Asked Questions (FAQs)

Q1: What are the main safety concerns when working with phosphorus oxychloride (POCl₃) on a large scale?

A1: POCl₃ is a highly corrosive and toxic substance. Key safety considerations include:

-

Handling: Always handle POCl₃ in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.

-

Reactivity with Water: POCl₃ reacts violently with water in a highly exothermic reaction, releasing corrosive hydrogen chloride (HCl) gas. Ensure all equipment is dry and that water is kept away from the reaction.

-

Quenching: As mentioned in the troubleshooting guide, quenching of large quantities of POCl₃ must be done with extreme caution, typically by slowly adding the reaction mixture to ice. An emergency plan should be in place to handle any runaway reactions.[2]

Q2: What analytical techniques are recommended for monitoring the reaction progress and final product purity?

A2: A combination of chromatographic and spectroscopic techniques is recommended:

-

Thin Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction progress.[6]

-

High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis of reaction conversion and final product purity.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify and quantify volatile impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and key intermediates.[2]

Q3: Are there greener alternatives to traditional chlorination methods?

A3: The use of solvent-free or low-solvent conditions with stoichiometric amounts of POCl₃ is a significant step towards a greener process, as it reduces solvent waste and the hazards associated with handling large excesses of POCl₃.[2] Research into other chlorinating agents, such as thionyl chloride (SOCl₂) or oxalyl chloride, may also offer alternatives, though their reactivity and byproduct profiles would need to be carefully evaluated for this specific substrate.

IV. Visualizing the Process

Diagram 1: Synthetic Pathway

Caption: Overview of the two-stage synthesis of 4-Chloro-6-(methoxymethyl)-2-methylpyrimidine.

Diagram 2: Troubleshooting Logic for Chlorination

Caption: Decision tree for troubleshooting the chlorination stage.

V. References

-

Kalogirou, A. S., & Koutentis, P. A. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M923. [Link]

-

Kalogirou, A. S., & Koutentis, P. A. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. ResearchGate. [Link]

-

Process for producing 4-chloro-2-methylthiopyrimidines. (2006). Google Patents.

-

Ye, W., et al. (2018). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 23(7), 1673. [Link]

-

Chloropyrimidine process. (2000). Google Patents.

-

Patil, R. S., et al. (2008). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. Organic Chemistry: An Indian Journal, 4(12), 527-531. [Link]

-

Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (2017). Atlantis Press. [Link]

-

A kind of synthetic method of 4- chloro-2-methyl pyrimidine. (2019). Google Patents.

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP1042303A1 - Chloropyrimidine process - Google Patents [patents.google.com]

- 4. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]

- 5. JP2006076970A - Process for producing 4-chloro-2-methylthiopyrimidines - Google Patents [patents.google.com]

- 6. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine [mdpi.com]

Technical Support Center: 4-Chloro-6-(methoxymethyl)-2-methylpyrimidine

Welcome to the technical support guide for 4-Chloro-6-(methoxymethyl)-2-methylpyrimidine (CAS No. 1281327-03-4). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper storage of this critical reagent. Here, we address common questions and troubleshooting scenarios encountered during its experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for 4-Chloro-6-(methoxymethyl)-2-methylpyrimidine?

To ensure the long-term stability and integrity of 4-Chloro-6-(methoxymethyl)-2-methylpyrimidine, it is recommended to store it at 2-8°C (refrigerated) .[1][2] The compound should be kept in a tightly sealed container to prevent moisture ingress.[3][4][5] For enhanced stability, particularly for long-term archival, storage under an inert atmosphere (e.g., argon or nitrogen) is also advised.[1][2] Additionally, it is crucial to protect the compound from light , as UV exposure can potentially lead to degradation.[4][5]

Q2: My vial of 4-Chloro-6-(methoxymethyl)-2-methylpyrimidine has been at room temperature for a few days. Is it still usable?

While short-term exposure to room temperature is generally not expected to cause immediate, significant degradation, it is not ideal. The primary concerns with room temperature storage are the increased risks of hydrolysis from atmospheric moisture and potential acceleration of slow degradation pathways.

Recommendation:

-

Visual Inspection: Check for any changes in color or physical state of the compound.

-

Purity Check: If the compound's performance in your reaction is critical, it is advisable to perform a purity analysis (e.g., by LC-MS or ¹H NMR) to check for the presence of degradation products before use.

-

Future Storage: Ensure the vial is properly sealed and returned to the recommended 2-8°C storage conditions for future use.[1][2]

Q3: What are the known chemical incompatibilities for this compound?

Based on data for structurally similar chloropyrimidines, 4-Chloro-6-(methoxymethyl)-2-methylpyrimidine should be considered incompatible with:

-

Strong Oxidizing Agents: These can react with the pyrimidine ring and its substituents.[4]

-

Strong Acids: Acidic conditions can potentially catalyze the hydrolysis of the methoxymethyl ether or the chloro group.[4]

-

Water/Moisture: The chloro group on the pyrimidine ring is susceptible to hydrolysis, which would replace the chlorine with a hydroxyl group, forming a pyrimidinone derivative. Therefore, prolonged exposure to moisture should be avoided.[5]

Troubleshooting Guide

Scenario 1: I am observing unexpected byproducts or lower yields in my reaction.

If you are experiencing inconsistent results, the stability of your 4-Chloro-6-(methoxymethyl)-2-methylpyrimidine might be compromised.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for reaction issues.

Explanation of Steps:

-

Verify Storage Conditions: Confirm that the compound has been consistently stored at 2-8°C, in a dry environment, and protected from light.[1][2][4][5]

-

Check Reagent Age: Older batches of the reagent may have undergone slow degradation even under ideal conditions.

-

Purity Analysis: An analytical check is the most definitive way to assess the integrity of the reagent. Look for peaks in your chromatogram or signals in your NMR spectrum that do not correspond to the parent compound. A common degradation product to look for would be the hydrolyzed pyrimidinone derivative.

-

Use a Fresh Vial: Comparing the reaction outcome with a new, unopened vial of the reagent can quickly determine if the issue lies with the old stock.

Scenario 2: The solid material has changed in appearance (e.g., discoloration).

Any change in the physical appearance of the compound, such as a shift from a white or off-white solid to a yellowish or brownish hue, can be an indicator of degradation.[6] This is often due to the formation of minor impurities over time, potentially from oxidation or reaction with atmospheric components.

Recommended Action:

-

A discolored reagent should be treated with suspicion.

-

It is highly recommended to perform a purity analysis before use.

-

For critical applications, it is best to discard the discolored material and use a fresh supply.

Technical Data Summary

| Parameter | Recommended Condition | Rationale |

| Storage Temperature | 2-8°C | Slows down potential degradation pathways.[1][2] |

| Atmosphere | Tightly sealed container; Inert gas (optional) | Prevents hydrolysis from atmospheric moisture.[1][2][3][4] |

| Light Exposure | Protect from light | Prevents potential photolytic degradation.[4][5] |

| Incompatible Materials | Strong oxidizing agents, strong acids, moisture | Avoids unwanted chemical reactions and degradation.[4][5] |

Potential Degradation Pathway

A primary degradation concern for this molecule is the hydrolysis of the C-Cl bond, a common reaction for chloropyrimidines.

Caption: Hydrolysis of the chloro-substituent.

This hydrolysis reaction converts the chloro group to a hydroxyl group, forming the corresponding pyrimidinone. The presence of this impurity can interfere with subsequent reactions where the chloro group is the intended reactive site.

Handling and Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.[3][4]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.[3][7][8]

-

Spills: In case of a spill, avoid dust formation. Collect the material and place it in a suitable container for disposal.[3]

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. This may involve removal to a licensed chemical destruction plant.[3]

References

-

National Center for Biotechnology Information. (n.d.). 4-Chloro-6-methoxypyrimidin-2-amine. PubChem. Retrieved from [Link]

-

Thanigaimani, K., Khalib, N. C., Arshad, S., & Razak, I. A. (2012). 4-Chloro-6-methoxypyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3336. Retrieved from [Link]

-

MDPI. (n.d.). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-4-methylpyrimidine. PubChem. Retrieved from [Link]

-

ResearchGate. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Retrieved from [Link]

- Google Patents. (n.d.). CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.

- Google Patents. (n.d.). US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.

-

PubMed. (n.d.). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Retrieved from [Link]

Sources

- 1. 1281327-03-4|4-Chloro-6-methoxy-2-(methoxymethyl)pyrimidine|BLD Pharm [bldpharm.com]

- 2. 3122-84-7|4-Chloro-6-(methoxymethyl)pyrimidine|BLD Pharm [bldpharm.com]

- 3. echemi.com [echemi.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.nl [fishersci.nl]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]